N-(4-((3-Azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3-Azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide monohydrochloride is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly referred to as AMS, and it has been used extensively in research to study the mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Mechanism Of Action
The mechanism of action of AMS involves the binding of the compound to DNA, resulting in the inhibition of DNA replication and transcription. This leads to the accumulation of DNA damage and ultimately, cell death. The selectivity of AMS for cancer cells is thought to be due to the higher rate of DNA replication in cancer cells compared to normal cells.
Biochemical And Physiological Effects
AMS has been shown to induce cell death in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. AMS has also been shown to inhibit the growth of tumors in animal models. In addition, AMS has been shown to induce DNA damage and activate DNA repair mechanisms.
Advantages And Limitations For Lab Experiments
One of the advantages of using AMS in lab experiments is its selectivity for cancer cells, which allows for the study of cancer cell biology and potential cancer therapies. However, AMS has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Future Directions
There are several future directions for research on AMS, including the development of more effective synthesis methods, the study of the compound's potential as a cancer therapy, and the exploration of its potential in other areas of medicine, such as infectious diseases. Additionally, further research is needed to understand the mechanism of action of AMS and its potential side effects.
Synthesis Methods
The synthesis method of AMS involves several steps, including the reaction of 3-azido-9-acridinecarboxylic acid with 3-methoxyaniline to form the intermediate compound, followed by the reaction of the intermediate with methanesulfonyl chloride to form the final product, AMS. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
AMS has been extensively used in scientific research, particularly in the field of cancer research. AMS has been shown to selectively target cancer cells, making it a potential candidate for cancer therapy. AMS has also been used in the study of DNA damage and repair mechanisms, as well as in the study of protein-protein interactions.
properties
CAS RN |
125783-39-3 |
---|---|
Product Name |
N-(4-((3-Azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide monohydrochloride |
Molecular Formula |
C21H19ClN6O3S |
Molecular Weight |
470.9 g/mol |
IUPAC Name |
N-[4-[(3-azidoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H18N6O3S.ClH/c1-30-20-12-14(26-31(2,28)29)8-10-18(20)24-21-15-5-3-4-6-17(15)23-19-11-13(25-27-22)7-9-16(19)21;/h3-12,26H,1-2H3,(H,23,24);1H |
InChI Key |
XVFIYUXZQUOUGY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl |
Other CAS RN |
125783-39-3 |
synonyms |
3-azido-AMSA 3-azidoamsacrine N-(4-((3-azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.